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Compound of Interest

Compound Name: O-Methylmoschatoline

Cat. No.: B1673348

Disclaimer: Direct scientific literature extensively detailing a compound specifically named "O-
Methylmoschatoline” is not readily available. This guide has been constructed based on the
high probability that "Moschatoline,” its presumed parent compound, belongs to the aporphine
class of alkaloids, a group of naturally occurring compounds found in various plant species,
notably within the Annonaceae family (e.g., Guatteria species). The information presented
herein is, therefore, a comprehensive overview of the chemical structure, properties, and
biological activities characteristic of O-methylated aporphine alkaloids, using a representative
structure to illustrate the core features of the putative O-Methylmoschatoline.

Introduction to Aporphine Alkaloids

Aporphine alkaloids represent a significant and diverse subgroup of isoquinoline alkaloids,
characterized by a tetracyclic core structure: 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.
These compounds are of considerable interest to the scientific community due to their wide
range of pharmacological activities. Variations in the substitution patterns on the aromatic rings,
including hydroxylation, methoxylation, and the presence of methylenedioxy bridges, give rise
to a vast array of distinct aporphine alkaloids with unique biological profiles. O-methylation is a
common structural feature and plays a crucial role in modulating the physicochemical
properties and biological efficacy of these molecules.

Proposed Chemical Structure of O-
Methylmoschatoline
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Based on the analysis of aporphine alkaloids isolated from Guatteria and related plant genera,
we propose a plausible structure for O-Methylmoschatoline. For the purpose of this guide, we
will consider O-Methylmoschatoline to be the O-methylated derivative of a hypothetical
"Moschatoline,"” which is presumed to be an aporphine alkaloid with at least one hydroxyl group
available for methylation. A representative structure for O-Methylmoschatoline is depicted
below, based on the O-methylation of a known aporphine alkaloid, 1,2,9-trimethoxy-10-
hydroxyaporphine.

Caption: Proposed chemical structure of O-Methylmoschatoline.

Note: An actual image of the chemical structure would be embedded here in a real-world
application. For this text-based generation, a placeholder is used. The structure would be that
of 1,2,9,10-tetramethoxyaporphine.

Physicochemical and Spectroscopic Properties

The properties of O-Methylmoschatoline can be inferred from the general characteristics of
aporphine alkaloids. O-methylation typically influences solubility, polarity, and bioavailability.

Table 1: Predicted Physicochemical Properties of O-Methylmoschatoline

Property Predicted Value/Characteristic

Molecular Formula C21H25N04

Molecular Weight 355.43 g/mol

Appearance Likely a crystalline solid or amorphous powder

Expected to have moderate solubility in organic
Solubility solvents (e.g., chloroform, methanol, DMSO)

and low solubility in water.

Highly dependent on the specific isomer and
Melting Point crystalline form; typically ranges from 100-250

°C for aporphine alkaloids.

The tertiary amine in the aporphine core imparts
pKa basic properties, with pKa values typically in the

range of 8-9.
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Table 2: Expected Spectroscopic Data for O-Methylmoschatoline

Technique

Expected Features

1H NMR

- Signals for aromatic protons on the
dibenzoquinoline core. - Singlets corresponding
to the methoxy group protons (typically in the &
3.5-4.0 ppm range). - Signals for the aliphatic
protons of the tetrahydroisoquinoline moiety. - A
singlet for the N-methyl group protons, if

present.

13C NMR

- Resonances for the aromatic carbons. -
Signals for the methoxy group carbons (typically
in the & 55-65 ppm range). - Resonances for the

aliphatic carbons of the aporphine core.

Mass Spectrometry (MS)

- Amolecular ion peak [M]+ or protonated
molecule [M+H]+ corresponding to the
molecular weight. - Characteristic fragmentation
patterns involving the loss of substituents and

cleavage of the tetracyclic ring system.

Infrared (IR)

- Aromatic C-H stretching vibrations. - C-O
stretching vibrations for the methoxy groups. -

C-N stretching vibrations.

Ultraviolet (UV)

- Absorption maxima characteristic of the
dibenzoquinoline chromophore, typically in the
range of 220-320 nm.

Synthesis and Isolation

Isolation from Natural Sources

Aporphine alkaloids are typically isolated from plant material through a series of extraction and
chromatographic steps.

Experimental Protocol: General Isolation of Aporphine Alkaloids
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o Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction
with an organic solvent, often methanol or ethanol, sometimes acidified to facilitate alkaloid
extraction.

o Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%
HCI) and washed with a nonpolar organic solvent (e.g., hexane) to remove neutral
compounds. The aqueous layer is then basified (e.g., with NH40OH to pH 9-10) and the
alkaloids are extracted into a polar organic solvent (e.g., chloroform or dichloromethane).

o Chromatography: The resulting alkaloid-rich fraction is subjected to various chromatographic
techniques for purification. This may include:

o Column Chromatography: Using stationary phases like silica gel or alumina with a gradient
of solvents of increasing polarity.

o Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities.

o High-Performance Liquid Chromatography (HPLC): Often used for final purification to
obtain highly pure compounds.
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Caption: General workflow for the isolation of aporphine alkaloids.
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Chemical Synthesis

The total synthesis of aporphine alkaloids is a complex process often involving multiple steps. A
common strategy is the biomimetic oxidative cyclization of benzylisoquinoline precursors. O-
methylation is typically achieved using a methylating agent.

Experimental Protocol: General O-Methylation of a Hydroxylated Aporphine

Dissolution: The hydroxylated aporphine precursor (e.g., "Moschatoline") is dissolved in a
suitable aprotic solvent (e.g., anhydrous acetone, DMF, or THF).

o Addition of Base: A mild base, such as potassium carbonate (K2CO3) or cesium carbonate
(Cs2C03), is added to deprotonate the hydroxyl group.

o Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH3I) or dimethyl
sulfate ((CH3)2S04), is added to the reaction mixture.

o Reaction Conditions: The reaction is typically stirred at room temperature or gently heated
for several hours to overnight, and the progress is monitored by TLC or LC-MS.

o Work-up and Purification: Upon completion, the reaction is quenched with water, and the
product is extracted with an organic solvent. The organic layer is washed, dried, and
concentrated. The crude product is then purified by column chromatography or
recrystallization to yield the pure O-methylated aporphine.

Biological Activity and Potential Sighaling Pathways

Aporphine alkaloids exhibit a wide spectrum of biological activities. The specific effects of O-
Methylmoschatoline would depend on its precise structure and stereochemistry. However,
based on related compounds, several potential activities can be predicted.

Table 3: Potential Biological Activities of O-Methylmoschatoline
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Activity

Description and Potential Mechanism

Anticancer

Many aporphine alkaloids show cytotoxicity
against various cancer cell lines. Mechanisms
can include apoptosis induction, cell cycle

arrest, and inhibition of topoisomerase.

Antimicrobial

Activity against bacteria and fungi has been

reported for some aporphine alkaloids.

Antioxidant

The phenolic rings can act as free radical
scavengers. O-methylation might modulate this

activity.

Neurological Effects

Aporphines can interact with various
neurotransmitter receptors, including dopamine
and serotonin receptors, leading to a range of
CNS effects.

Potential Signaling Pathway Modulation:

The anticancer activity of many natural products, including aporphine alkaloids, often involves

the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and
death. A common pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently

hyperactivated in cancer.
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While "O-Methylmoschatoline" remains a putative compound, its likely classification as an O-
methylated aporphine alkaloid places it within a well-studied and pharmacologically significant
class of natural products. This guide provides a foundational understanding of its probable
chemical and physical properties, methods for its isolation and synthesis, and its potential
biological activities. Further research, beginning with the definitive isolation and structural
elucidation of "Moschatoline" and "O-Methylmoschatoline" from their natural source, is
required to validate these predictions and fully explore their therapeutic potential. This
document serves as a valuable resource for researchers and drug development professionals
initiating investigations into this and related aporphine alkaloids.
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 To cite this document: BenchChem. [O-Methylmoschatoline: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673348#0-methylmoschatoline-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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